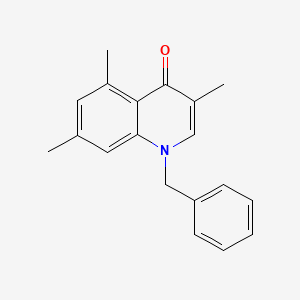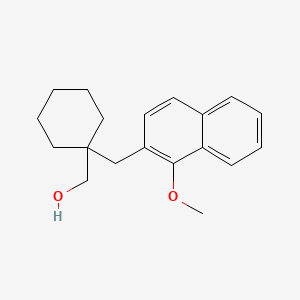
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: is a chemical compound with the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol . This compound features a cyclohexyl group bonded to a methanol moiety, which is further connected to a methoxynaphthalene group. Its unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethanol and 1-methoxynaphthalene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of (1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(1-((1-Methoxynaphthalen-2-yl)methyl)cyclohexyl)methanol: can be compared with other similar compounds, such as:
Cyclohexylmethanol: A simpler analog without the methoxynaphthalene group, used in various organic syntheses.
1-Methoxynaphthalene: A related compound with similar aromatic properties, used in the synthesis of dyes and fragrances.
Cyclohexylmethanol derivatives: Various derivatives with different substituents on the cyclohexyl or methanol groups, used in diverse chemical applications.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in its simpler analogs.
特性
CAS番号 |
922165-49-9 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC名 |
[1-[(1-methoxynaphthalen-2-yl)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C19H24O2/c1-21-18-16(10-9-15-7-3-4-8-17(15)18)13-19(14-20)11-5-2-6-12-19/h3-4,7-10,20H,2,5-6,11-14H2,1H3 |
InChIキー |
WUWUPNQLXGYPBW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=CC=CC=C21)CC3(CCCCC3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


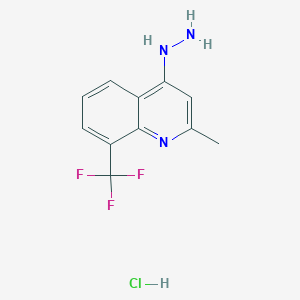

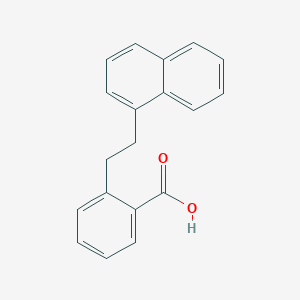

![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)

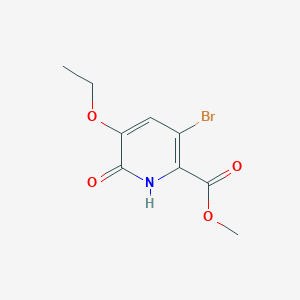
![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)


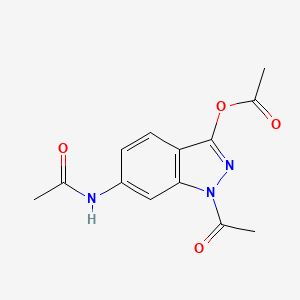

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)
